molecular formula C7H9N3O3 B138137 2-Amino-4-(methoxymethyl)pyrimidine-5-carboxylic acid CAS No. 127958-00-3

2-Amino-4-(methoxymethyl)pyrimidine-5-carboxylic acid

Cat. No.: B138137
CAS No.: 127958-00-3
M. Wt: 183.16 g/mol
InChI Key: MLTOOLRXORLYOJ-UHFFFAOYSA-N
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Description

2-Amino-4-(methoxymethyl)pyrimidine-5-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H9N3O3 and its molecular weight is 183.16 g/mol. The purity is usually 95%.
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Mechanism of Action

The mechanism of action of pyrimidines is attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Future Directions

Pyrimidines continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications . Future research may focus on the development of new pyrimidines as anti-inflammatory agents and the exploration of their potential as antiviral compounds .

Properties

IUPAC Name

2-amino-4-(methoxymethyl)pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3/c1-13-3-5-4(6(11)12)2-9-7(8)10-5/h2H,3H2,1H3,(H,11,12)(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLTOOLRXORLYOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC(=NC=C1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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